molecular formula C10H12ClNO3 B8284256 6-Maleimidocaproic chloride

6-Maleimidocaproic chloride

Cat. No. B8284256
M. Wt: 229.66 g/mol
InChI Key: GGHVZKXIPULPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300456B1

Procedure details

The 6-maleimidocaproic acid is reacted with excess thionyl chloride at 50° C. for three hours, and then the excess thionyl chloride is distilled off to leave 6-maleimidocaproic chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:15])[N:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11](O)=[O:12])[C:4](=[O:14])[CH:3]=[CH:2]1.S(Cl)([Cl:18])=O>>[C:1]1(=[O:15])[N:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([Cl:18])=[O:12])[C:4](=[O:14])[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(N1CCCCCC(=O)O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the excess thionyl chloride is distilled off

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(N1CCCCCC(=O)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.